molecular formula C13H17NO4 B558677 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid CAS No. 33233-67-9

4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid

Cat. No. B558677
CAS RN: 33233-67-9
M. Wt: 251,28 g/mole
InChI Key: LNKHBRDWRIIROP-UHFFFAOYSA-N
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Description

“4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid” is a chemical compound with a molecular weight of 265.31 . It is also known as the Boc protected form of 4-(Aminomethyl)benzoic Acid . It is used as a reagent in the synthesis of various compounds .


Synthesis Analysis

The compound can be synthesized from 4-(Aminomethyl)benzoic acid by stirring it with BoC2O in water and tetrahydrofuran (THF) at room temperature . Sodium bicarbonate solution is added until pH 6 is reached and the reaction is allowed to stir for 16 hours .


Molecular Structure Analysis

The IUPAC name of the compound is 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoic acid . The InChI code is 1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) .


Chemical Reactions Analysis

The compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.31 . The search results do not provide further information on the physical and chemical properties of the compound.

Scientific Research Applications

Peptide Synthesis

4-(Boc-aminomethyl)benzoic acid: is widely used in the field of peptide synthesis . Its primary role is as a protecting group for amines during the synthesis of peptide chains. The tert-butoxycarbonyl (Boc) group is acid-labile, meaning it can be removed under mildly acidic conditions without affecting the peptide chain. This specificity is crucial for stepwise construction of peptides, particularly in solid-phase peptide synthesis (SPPS), where the Boc group protects the amine while other reactions occur at different sites of the molecule.

Pharmaceutical Intermediates

In pharmaceutical research, 4-(Boc-aminomethyl)benzoic acid serves as an intermediate in the synthesis of more complex molecules . It’s used to create indoleamide derivatives, which act as EP2 antagonists with high selectivity. Additionally, it’s involved in the production of aminopyridine-derived amides, which are investigated for their potential as nicotinamide phosphoribosyltransferase inhibitors, a target for cancer therapy.

Material Science

The compound finds applications in material science, particularly in the development of new materials with specific biochemical properties . Its role in the synthesis of polymers and coatings that can interact with biological tissues is of particular interest. These materials can be used in various medical devices, implants, and as part of drug delivery systems.

Biochemistry Research

4-(Boc-aminomethyl)benzoic acid: is instrumental in biochemistry research for studying enzyme-substrate interactions and the synthesis of unnatural amino acid derivatives . These derivatives are used to probe the structure and function of proteins and enzymes, providing insights into their mechanisms and potential points of therapeutic intervention.

Medical Research

In medical research, 4-(Boc-aminomethyl)benzoic acid is utilized in the development of diagnostic agents and research tools . It’s used to modify biomolecules, which can then be detected or isolated for analysis, aiding in the understanding of disease pathways and the identification of biomarkers.

Safety and Hazards

The compound is classified as a chemical product. When handling it, appropriate personal protective equipment such as protective gloves, eyewear, and masks should be worn . Skin contact and inhalation of the powder should be avoided . If contact occurs, the area should be rinsed immediately with plenty of water .

properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKHBRDWRIIROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357455
Record name 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33233-67-9
Record name 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)benzoic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.00 g (13.2 mmol) of 4-(aminomethyl)benzoic acid suspended in water (20 ml) was mixed with 3.81 g (27.6 mmol) of potassium carbonate and then with 3.57 g (16.4 mmol) of di-tert-butyl bicarbonate under cooling with ice. The mixture was allowed to react at 40° C. for 2.5 hours and stirred at room temperature overnight. Then, water (7 ml) and 5.6 g of citric acid monohydrate were gradually added, and the precipitated solid was collected by filtration, washed with water and dried under reduced pressure to obtain the desired product (3.05 g, yield 92%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step Two
[Compound]
Name
di-tert-butyl bicarbonate
Quantity
3.57 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
5.6 g
Type
reactant
Reaction Step Five
Name
Quantity
7 mL
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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